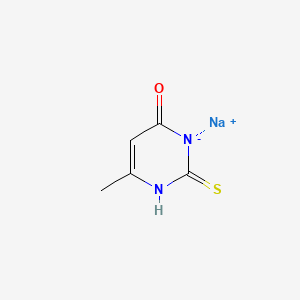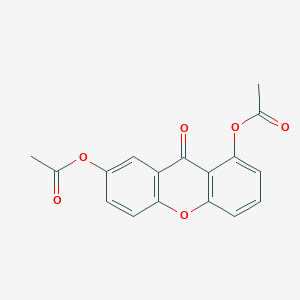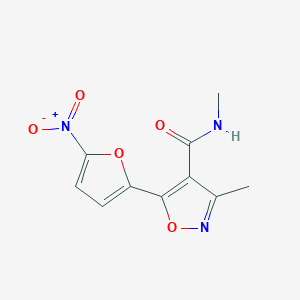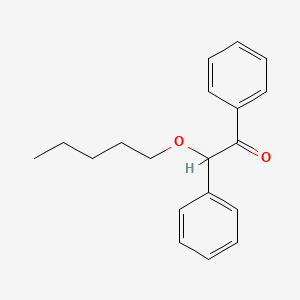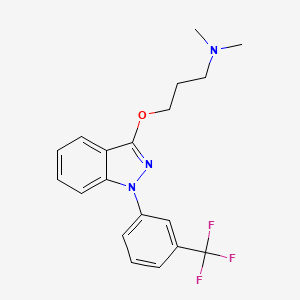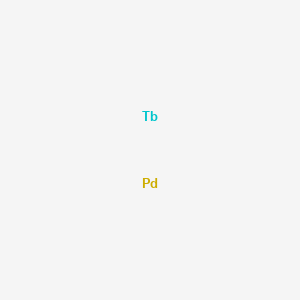
Palladium--terbium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–terbium (1/1) is a compound formed by the combination of palladium and terbium in a 1:1 ratio Palladium is a transition metal known for its catalytic properties, while terbium is a rare earth element with unique magnetic and luminescent properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of palladium–terbium (1/1) can be achieved through various methods, including co-precipitation, sol-gel processes, and solid-state reactions. One common method involves the reduction of palladium and terbium salts in the presence of a reducing agent such as hydrogen or sodium borohydride. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of palladium–terbium (1/1) may involve the use of high-temperature furnaces and advanced chemical reactors. The process often includes the purification of raw materials, precise control of reaction parameters, and the use of specialized equipment to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions: Palladium–terbium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to its elemental forms or lower oxidation state compounds.
Substitution: Palladium–terbium (1/1) can participate in substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are often used.
Substitution: Ligands such as phosphines, amines, and halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) and terbium(III) oxides, while reduction can produce elemental palladium and terbium.
Scientific Research Applications
Palladium–terbium (1/1) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which palladium–terbium (1/1) exerts its effects depends on its specific application. In catalysis, palladium acts as the active site for various chemical transformations, while terbium can enhance the compound’s stability and reactivity. In biological applications, the compound’s nanoparticles can interact with cellular components, leading to targeted drug delivery or imaging. The molecular targets and pathways involved vary based on the specific use case and the nature of the compound’s interaction with other molecules .
Comparison with Similar Compounds
Palladium–terbium (1/1) can be compared with other similar compounds, such as:
Platinum–terbium (1/1): Similar in catalytic properties but with different reactivity and stability profiles.
Palladium–rhodium (1/1): Both are used in catalysis, but palladium–rhodium has distinct electronic and catalytic properties.
Palladium–platinum (1/1): Both are platinum group metals with similar applications in catalysis and materials science, but palladium–platinum compounds may offer different selectivity and efficiency .
Properties
CAS No. |
12037-93-3 |
|---|---|
Molecular Formula |
PdTb |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
palladium;terbium |
InChI |
InChI=1S/Pd.Tb |
InChI Key |
CXHQOLRXLBCROC-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)

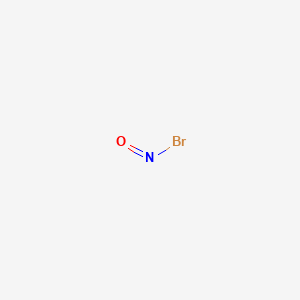
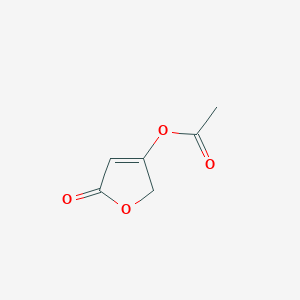

![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

